Aminophenazone
Overview
Description
Synthesis Analysis
Aminophenazone was first synthesized by Friedrich Stolz and Ludwig Knorr in the late nineteenth century . A comprehensive study including Hirshfeld Surface Analysis, Computational Investigation, and Molecular Docking of a 4-Aminophenazone Derivative has been published .
Molecular Structure Analysis
The molecular formula of Aminophenazone is C13H17N3O . The molecular weight is 231.299 g/mol . The structure of Aminophenazone has been analyzed using X-ray crystal structures and molecular dynamics simulations .
Chemical Reactions Analysis
Aminophenazone is metabolized by demethylation . It has been used in breath tests to measure the cytochrome P-450 metabolic activity in liver function tests . It reacts with weak oxidants in the presence of water .
Physical And Chemical Properties Analysis
Aminophenazone is a white leaf-like crystal or crystalline powder with no odor and slightly bitter taste . It is stable in the air, but in the sun will deteriorate, and when there is water, it easily reacts with weak oxidants . It is soluble in alcohol, chloroform, benzene, and ether, and soluble in water . The melting point is 107-109 °C .
Scientific Research Applications
Aminophenazone in Analytical Studies
Aminophenazone has been utilized in analytical chemistry studies, particularly in the development of sensitive and specific methods for the detection of various compounds. For instance, research has focused on the application of capillary electrophoresis to analyze bioactive compounds in herbal raw materials, including polyphenolic compounds, coumarins, amino acids, and alkaloids. Aminophenazone, due to its chemical properties, may serve as a reference or reactant in such analyses, highlighting its utility in the precise identification and quantification of bioactive molecules within complex mixtures (Przybylska et al., 2021).
Aminophenazone in Bioactive Peptide Research
In the domain of bioactive peptides, derived from the hydrolysis of proteins, aminophenazone could be involved in studies investigating the release and activity of these peptides. These peptides influence numerous biological processes, including behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. The research on bioactive milk peptides, for example, elucidates the potential therapeutic applications of peptides in health and disease, where aminophenazone might be used to understand the interactions between peptides and non-protein compounds (Clare & Swaisgood, 2000).
Aminophenazone in Polyphenol Interaction Studies
The interaction between proteins and polyphenolic compounds is a critical area of research, especially in understanding the effects of such interactions on food quality and health benefits. Aminophenazone, with its structural similarity to certain polyphenolic compounds, could be used in studies examining the impact of polyphenols on protein structure, function, and nutritional properties. This research is pivotal in optimizing food processing techniques and enhancing the health benefits of food products (Ozdal et al., 2013).
Safety And Hazards
Aminophenazone carries a risk of agranulocytosis, a life-threatening side effect . Symptoms of exposure to this compound include allergic reactions, strong spasmolytic effect on smooth muscle of peripheral blood vessels, irritability, palsy, copious sweating, dilated pupils, sharp drop then rise in body temperature, dysuria, dyspnea, anxiety, rectal tenesmus, urinary frequency, intermittent fever, fatty infiltration of the liver, heart muscle degeneration, death due to circulatory failure following cardiovascular collapse .
properties
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXTBMQSGEXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20225 | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020504 | |
Record name | 4-Dimethylaminoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L | |
Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
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Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | Aminophenazone | |
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Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | AMINOPYRINE | |
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Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Aminophenazone is metabolized very slowly by normal newborn babies. In older infants, a higher amount of exhaled 13-CO2 is observed., VET: AMIDOPYRINE IS KNOWN TO CAUSE AGRANULOCYTOSIS IN MAN, BUT IT HAS BEEN FOUND IMPOSSIBLE TO REPRODUCE THIS EFFECT IN THE DOG & OTHER LABORATORY ANIMALS. | |
Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |
Record name | Aminophenazone | |
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Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |
Record name | AMINOPYRINE | |
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Product Name |
Aminopyrine | |
Color/Form |
LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE | |
CAS RN |
58-15-1, 83-07-8 | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
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Record name | Aminophenazone | |
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Record name | 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl- | |
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Record name | AMINOPYRINE | |
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Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aminophenazone | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |
Record name | AMINOPYRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |
Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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